Ethyl 4,6-dichloropyrimidine-5-carboxylate chemical properties
Ethyl 4,6-dichloropyrimidine-5-carboxylate chemical properties
An In-depth Technical Guide to Dichloropyrimidine Carboxylate Intermediates
Foreword by the Senior Application Scientist
In the landscape of modern medicinal and agricultural chemistry, the pyrimidine scaffold remains a cornerstone of molecular design. Its inherent biological activity and versatile chemical handles make it a privileged structure in the synthesis of targeted therapeutics and advanced agrochemicals. This guide focuses on a particularly valuable class of pyrimidine-based building blocks: the dichloropyrimidine carboxylates.
It is crucial to note that while the topic of interest is Ethyl 4,6-dichloropyrimidine-5-carboxylate, the vast majority of accessible, verified technical data pertains to its close isomer, Ethyl 2,4-dichloropyrimidine-5-carboxylate . The principles of reactivity, spectroscopic interpretation, and handling are largely translatable across these isomers due to the shared dichloropyrimidine core and ethyl ester functional group. Therefore, this whitepaper will leverage the rich dataset available for Ethyl 2,4-dichloropyrimidine-5-carboxylate as a comprehensive and illustrative model for this compound class, providing researchers with the foundational knowledge applicable to their specific synthetic targets.
This document is structured to provide not just data, but context; not just protocols, but the underlying chemical logic. It is designed for the hands-on researcher, the process chemist, and the drug discovery scientist who require a deep, actionable understanding of these powerful synthetic intermediates.
Part 1: Core Physicochemical Characteristics
The foundational properties of a chemical entity dictate its behavior from storage to reaction. Ethyl 2,4-dichloropyrimidine-5-carboxylate is a solid at room temperature, presenting as a white to off-white crystalline powder.[1] Its solubility profile, being slightly soluble in water, necessitates the use of organic solvents for most synthetic applications.[2][3]
A consolidated summary of its key physicochemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][4][5][6] |
| Molecular Weight | 221.04 g/mol | [1][4][5][6] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 34 - 38 °C | [1][3] |
| Boiling Point | 145 °C at 11 mmHg | [1][2][3] |
| Density | 1.433 g/cm³ | [3] |
| Flash Point | 142.4 °C | [3] |
| Water Solubility | Slightly soluble | [2][3] |
| Storage Temperature | 0 - 10 °C, under inert gas | [3] |
Part 2: Spectroscopic Signature
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¹H NMR: The spectrum would be expected to show a quartet around 4.4 ppm corresponding to the -OCH₂- protons of the ethyl group, a triplet around 1.4 ppm for the -CH₃ protons of the ethyl group, and a singlet in the aromatic region (likely > 8.5 ppm) for the lone proton on the pyrimidine ring.
-
¹³C NMR: Key signals would include those for the two chlorine-bearing carbons in the aromatic region (typically > 150 ppm), the carbonyl carbon of the ester (~160-165 ppm), the -OCH₂- carbon (~62 ppm), and the -CH₃ carbon (~14 ppm).
-
FT-IR: Characteristic vibrational bands would include C=O stretching for the ester at approximately 1720-1740 cm⁻¹, C=N and C=C stretching from the pyrimidine ring in the 1500-1600 cm⁻¹ region, and C-Cl stretching in the fingerprint region (typically 600-800 cm⁻¹).[10]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks. The molecular ion peak (M+) would be observed at m/z 221.[4]
Part 3: Synthesis Protocol
The synthesis of dichloropyrimidine carboxylates typically involves the chlorination of a dihydroxypyrimidine precursor. The following is a representative and robust protocol for preparing Ethyl 2,4-dichloropyrimidine-5-carboxylate from its corresponding hydroxy precursor.
Workflow: Synthesis of Ethyl 2,4-dichloro-5-pyrimidinecarboxylate
Caption: Synthesis workflow for Ethyl 2,4-dichloropyrimidine-5-carboxylate.
Step-by-Step Methodology
This protocol is adapted from established synthetic procedures.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting material, 5-carboxyuracil (1 equivalent), with phosphorus oxychloride (POCl₃, ~15 mL per gram of starting material) and N,N-diethylaniline (~2.5 mL per gram of starting material).
-
Chlorination: Stir the mixture and heat to reflux. Maintain reflux for approximately 2 hours, monitoring the reaction progress until the starting material is fully consumed (e.g., by TLC).
-
Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing ice water. Causality Note: This step quenches the excess reactive POCl₃ and precipitates the organic product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The product is often obtained as a brown liquid in quantitative yield and can be used in subsequent steps or purified further by distillation under reduced pressure.[2]
Part 4: Chemical Reactivity and Synthetic Applications
The synthetic utility of Ethyl 4,6-dichloropyrimidine-5-carboxylate and its isomers stems from the differential reactivity of the two chlorine atoms, which serve as excellent leaving groups for Nucleophilic Aromatic Substitution (SₙAr) reactions.
The pyrimidine ring is electron-deficient, a characteristic that is further amplified by the electron-withdrawing effects of the two chlorine atoms and the C5-ester group. This electronic arrangement makes the chlorinated carbons (C2/C4 or C4/C6) highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
Caption: General SₙAr reactivity of dichloropyrimidine carboxylates.
Chemoselectivity can often be achieved by controlling the reaction stoichiometry and temperature. Reaction with one equivalent of a nucleophile at lower temperatures typically allows for mono-substitution, while an excess of the nucleophile and/or higher temperatures will drive the reaction to di-substitution.[11] This stepwise displacement is fundamental to its role as a molecular scaffold.
Field-Proven Applications:
-
Pharmaceutical Synthesis: This intermediate is a key building block for synthesizing a variety of biologically active molecules, including antiviral, antibacterial, and anti-cancer agents.[1][12] The pyrimidine core is central to many kinase inhibitors and other targeted therapies.
-
Agrochemical Development: It serves as a precursor in the synthesis of modern herbicides and fungicides.[1][3] The ability to introduce different functional groups via SₙAr allows for the fine-tuning of a compound's activity, selectivity, and environmental profile.[1]
-
Dyestuff Industry: The chromophoric properties of the pyrimidine ring make this compound a useful starting material for certain classes of dyes.[3]
Part 5: Safety, Handling, and Hazard Management
As with any reactive chemical intermediate, proper handling of Ethyl 2,4-dichloropyrimidine-5-carboxylate is paramount for laboratory safety. The compound is classified as a hazardous substance.[5][13]
GHS Hazard Classification
| Hazard Code | Statement | Class | Source |
| H315 | Causes skin irritation | Skin Irrit. 2 | [4][5] |
| H319 | Causes serious eye irritation | Eye Irrit. 2 | [4][5] |
| H335 | May cause respiratory irritation | STOT SE 3 | [4][5] |
| H302 | Harmful if swallowed | Acute Tox. 4 | [4] |
Protocol for Safe Handling and Emergency Response
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.[14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[13][14]
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a full-face respirator with appropriate cartridges.[14]
-
-
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][13]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][13]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage is refrigerated (0-10°C) under an inert atmosphere.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
References
- Supporting Inform
- Ethyl 5,6-dichloropyrimidine-4-carboxyl
- Supporting Inform
- Ethyl 2,4-dichloropyrimidine-5-carboxylate.
- Safety Data Sheet: 4,6-Dichloropyrimidine-5-carboxylic acid. Fisher Scientific.
- Safety Data Sheet: Ethyl 2,4-dichloropyrimidine-5-carboxyl
- Ethyl 2,4-dichloropyrimidine-5-carboxyl
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
- ethyl 2,4-dichloropyrimidine-5-carboxylate Chemical Properties, Usage, Production. ChemicalBook.
- Ethyl 2,4-Dichloropyrimidine-5-carboxyl
- ethyl 2,4-dichloropyrimidine-5-carboxyl
- 5-Pyrimidinecarboxylic acid, 2,4-dichloro-, ethyl ester Safety D
- Ethyl 2,4-Dichloropyrimidine-5-carboxyl
- Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
- 4,6-Dichloropyrimidine-5-carboxaldehyde 96%. Sigma-Aldrich.
- 4,6-Dichloropyrimidine-5-carboxylic acid.
- Ethyl 2-chloropyrimidine-5-carboxyl
- Spectroscopy Data for Undergradu
- Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai.
- Novel Pyrimidine-5-Carboxamide Derivatives.
- SₙAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)
- ethyl 2,4-dichloropyrimidine-5-carboxyl
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ethyl 2,4-dichloropyrimidine-5-carboxylate | 51940-64-8 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.se [fishersci.se]
- 6. Ethyl 2,4-dichloropyrimidine-5-carboxylate, 98% [cymitquimica.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
